N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide
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Overview
Description
N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide is an organic compound with the molecular formula C16H17NOS It is characterized by the presence of a benzamide group attached to a 2-(3-methylsulfanylphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide typically involves the reaction of benzoyl chloride with 2-(3-methylsulfanylphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-benzoyl-2-(3-methylthiophenyl)ethylamine
- 2-(Methylsulfanyl)-N-[3-(methylsulfanyl)phenyl]benzamide
- N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide
Comparison: N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide is unique due to its specific structural features, such as the presence of both a benzamide group and a methylsulfanyl-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness .
Properties
CAS No. |
90265-93-3 |
---|---|
Molecular Formula |
C16H17NOS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-[2-(3-methylsulfanylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NOS/c1-19-15-9-5-6-13(12-15)10-11-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
InChI Key |
DQMPPSXPBXWYLN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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